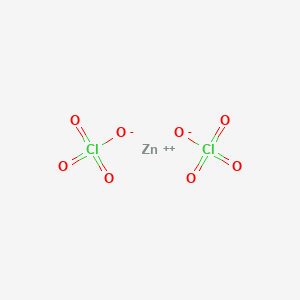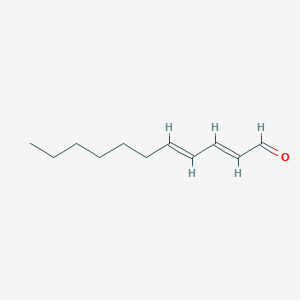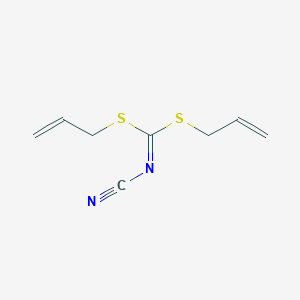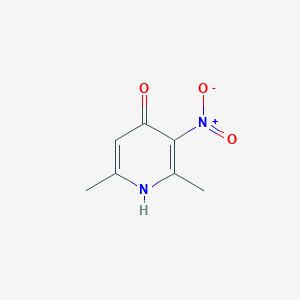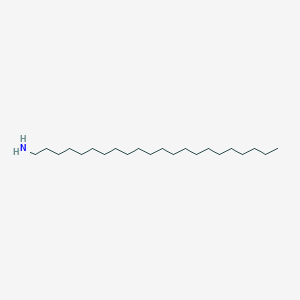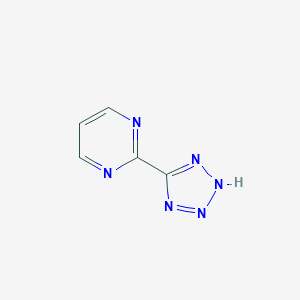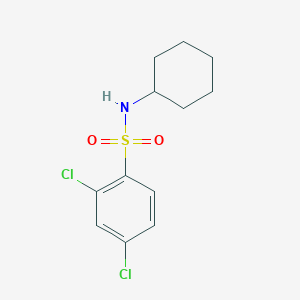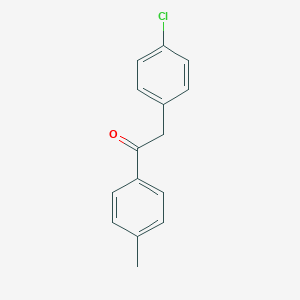
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone
説明
Synthesis Analysis
The synthesis of derivatives similar to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone involves multi-component reactions, often catalyzed by natural or synthetic agents. For example, a penta-substituted pyrrole derivative synthesis utilized natural hydroxyapatite as a catalyst in a one-pot four-component coupling reaction (Louroubi et al., 2019). Another approach involved chlorobenzene and chloroacetyl chloride under aluminum chloride catalysis to produce 2-chloro-1-(4-chlorophenyl) ethanone with an 87% yield, further elaborated to produce 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone (Li De-liang, 2010).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone and its derivatives. For example, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime reveals specific conformational details, including chair and half-chair conformations in the cyclohexane rings and an E conformation of the C=N bond (Jian-Qiang Zheng et al., 2014).
Chemical Reactions and Properties
Research has focused on the reactions of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone derivatives with various reagents to explore their chemical behavior and properties. For instance, the interaction of 1-chloro-4-(p-tolyloxy)benzene with 1-(4-hydrogy phenyl)-ethanone in the presence of a copper catalyst highlights the compound's reactivity and potential for forming heterocyclic structures (Hitesh Dave et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone derivatives are crucial for understanding their potential applications. Such properties are often determined through crystallographic and spectroscopic studies, providing essential data for further research and application development.
Chemical Properties Analysis
The chemical properties of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, including reactivity, stability, and potential for forming complexes with other molecules, are of significant interest. Studies employing computational chemistry and molecular docking have shed light on these properties, offering insights into the compound's interaction with biological molecules and potential for drug development (Jayasheela et al., 2018).
科学的研究の応用
Molecular Structure Analysis : A study focused on the structural and vibrational analysis of a compound closely related to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone. This research provided insights into the molecular structure, vibrational spectra, and HOMO-LUMO analysis, contributing to a deeper understanding of such compounds (ShanaParveen et al., 2016).
Synthesis and Oxidation Studies : Another study explored the synthesis and oxidation of derivatives closely related to the compound . It highlights the potential use of these compounds in various chemical reactions and their characterization through spectroscopic techniques (Aiube et al., 2013).
Enantioselective Synthesis for Drug Intermediates : Research on the biotransformation of a similar compound by a bacterial strain demonstrated its potential in the enantioselective synthesis of chiral intermediates for antifungal agents, showcasing its application in pharmaceutical synthesis (Miao et al., 2019).
Novel Derivatives for Potential Applications : Studies have been conducted on synthesizing novel derivatives containing various functional groups. These studies contribute to the field of organic chemistry by expanding the range of available compounds for potential applications, including pharmaceuticals (Hessien et al., 2009).
Heterocyclic Compound Synthesis : There's research on the condensation of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone derivatives, leading to the synthesis of heterocyclic compounds, which have various applications in chemical and pharmaceutical industries (Moskvina et al., 2015).
Antimicrobial Studies : Some studies have looked into derivatives of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone for their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Dave et al., 2013).
特性
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUDBSZABWYHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462345 | |
| Record name | 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone | |
CAS RN |
62006-19-3 | |
| Record name | 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



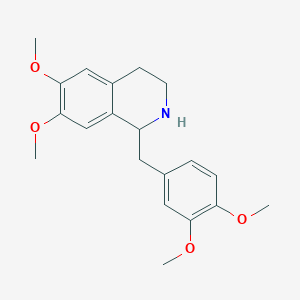
![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)
